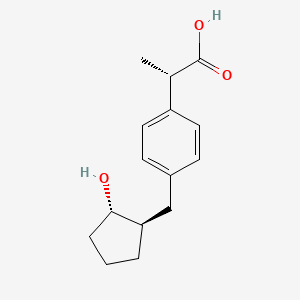

Loxoprofen active metabolite

Vue d'ensemble

Description

Le loxoprofène alcool trans est un métabolite actif du loxoprofène, un anti-inflammatoire non stéroïdien (AINS) largement utilisé pour ses propriétés analgésiques et anti-inflammatoires. Le loxoprofène lui-même est un promédicament, ce qui signifie qu'il est métabolisé dans l'organisme pour produire sa forme active, le loxoprofène alcool trans. Ce composé est connu pour son inhibition puissante des enzymes cyclooxygénases, qui jouent un rôle crucial dans la biosynthèse des prostaglandines, réduisant ainsi la douleur et l'inflammation .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation du loxoprofène alcool trans implique plusieurs étapes. Initialement, le loxoprofène subit une réaction de résolution optique en utilisant de la N-méthyl-D-glucamine ou de la N-éthyl-D-glucamine pour obtenir un mélange à l'état solide contenant du (2R, 1’S) et du (2S, 1’R)-loxoprofène. Ce mélange est ensuite soumis à une réaction d'estérification, suivie d'une réaction de réduction pour produire des mélanges d'esters d'alcool trans. Ces mélanges sont ensuite purifiés en utilisant une chromatographie sur colonne. Finalement, l'ester d'alcool trans est hydrolysé pour donner du loxoprofène alcool trans .

Méthodes de production industrielle : La production industrielle du loxoprofène alcool trans suit une voie synthétique similaire, mais elle est optimisée pour un rendement et une pureté plus élevés. Le processus implique des réactions de résolution optique, d'estérification, de réduction et d'hydrolyse à grande échelle, avec un contrôle minutieux des conditions réactionnelles pour assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le loxoprofène alcool trans subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des métabolites hydroxylés.

Réduction : Le loxoprofène est réduit à sa forme d'alcool trans active par la réductase carbonylée dans le foie.

Glucuronidation : La forme alcool trans subit une conjugaison glucuronide via l'UDP-glucuronosyltransférase

Réactifs et conditions communs :

Oxydation : Catalysée par les enzymes du cytochrome P450 (CYP3A4 et CYP3A5).

Réduction : Catalysée par la réductase carbonylée.

Glucuronidation : Catalysée par l'UDP-glucuronosyltransférase (UGT2B7).

Principaux produits :

Métabolites hydroxylés : Formés lors de l'oxydation.

Conjugés glucuronides : Formés lors de la glucuronidation.

4. Applications de la recherche scientifique

Le loxoprofène alcool trans a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le métabolisme et la biotransformation des AINS.

Biologie : Étudié pour ses effets sur les enzymes cyclooxygénases et la biosynthèse des prostaglandines.

Médecine : Utilisé dans le développement de nouveaux médicaments analgésiques et anti-inflammatoires ayant des profils d'efficacité et de sécurité améliorés.

Industrie : Employé dans la formulation de produits pharmaceutiques, y compris les préparations orales et transdermiques .

5. Mécanisme d'action

Le loxoprofène alcool trans exerce ses effets en inhibant les enzymes cyclooxygénases (COX-1 et COX-2), qui sont responsables de la conversion de l'acide arachidonique en prostaglandines. En inhibant ces enzymes, le loxoprofène alcool trans réduit la production de prostaglandines, ce qui entraîne une diminution de la douleur et de l'inflammation. Le composé est rapidement converti en sa forme active dans le foie, atteignant sa concentration plasmatique maximale en 30 à 50 minutes .

Composés similaires :

Ibuprofène : Un autre AINS dérivé de l'acide propionique ayant des propriétés analgésiques et anti-inflammatoires similaires.

Naproxène : Un inhibiteur non sélectif de la COX utilisé pour la douleur et l'inflammation.

Ketoprofène : Un AINS ayant des mécanismes d'action similaires mais des profils pharmacocinétiques différents

Unicité du loxoprofène alcool trans : Le loxoprofène alcool trans est unique en raison de sa conversion rapide d'un promédicament à sa forme active, ce qui procure une apparition rapide de l'action. De plus, il présente un risque moindre d'effets secondaires gastro-intestinaux par rapport aux autres AINS, ce qui en fait une option plus sûre pour une utilisation à long terme .

Applications De Recherche Scientifique

In Vitro Studies

In vitro assays have shown that loxoprofen-SRS effectively inhibits COX enzymes with time-dependent kinetics. For instance, in a rat model, loxoprofen sodium significantly reduced paw edema induced by carrageenan, correlating with decreased levels of PGE2 in inflamed tissues .

Pharmacokinetics

The pharmacokinetic profile of loxoprofen and its active metabolite has been extensively studied. Following administration, loxoprofen undergoes rapid metabolism to its trans-OH form primarily in the liver via carbonyl reductase enzymes. The pharmacokinetics differ notably between oral and dermal applications:

| Administration Route | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Half-life (h) |

|---|---|---|---|

| Oral | 150 | 300 | 3 |

| Dermal | 30 | 50 | 6 |

These findings indicate that while oral administration leads to higher systemic exposure, dermal application results in sustained local concentrations with lower systemic absorption .

Pain Management

Loxoprofen-SRS is widely used for managing acute pain conditions such as postoperative pain, dental pain, and musculoskeletal disorders. Its efficacy has been validated through various clinical trials demonstrating significant pain relief compared to placebo .

Anti-inflammatory Treatment

Due to its potent anti-inflammatory properties, loxoprofen is effective in treating chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis. Clinical studies have shown that patients receiving loxoprofen report substantial improvements in joint pain and function .

Transdermal Formulations

Recent developments have led to the formulation of loxoprofen as a transdermal gel. This method allows for localized treatment with reduced systemic side effects. Studies indicate that transdermal application maintains therapeutic levels of the active metabolite at the site of inflammation for extended periods .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated that those treated with loxoprofen experienced a significant reduction in joint tenderness and swelling compared to those receiving standard NSAIDs. The study highlighted the role of loxoprofen-SRS in modulating inflammatory pathways effectively .

Case Study 2: Postoperative Pain Management

In a double-blind study assessing postoperative pain relief, patients administered loxoprofen reported lower pain scores on the visual analog scale compared to those receiving placebo. The results underscored the rapid onset of analgesic effect attributed to the active metabolite .

Mécanisme D'action

Loxoprofen trans alcohol exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, loxoprofen trans alcohol reduces the production of prostaglandins, leading to decreased pain and inflammation. The compound is rapidly converted to its active form in the liver, reaching peak plasma concentration within 30 to 50 minutes .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another propionic acid derivative NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: A non-selective COX inhibitor used for pain and inflammation.

Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic profiles

Uniqueness of Loxoprofen Trans Alcohol: Loxoprofen trans alcohol is unique due to its rapid conversion from a prodrug to its active form, providing quick onset of action. Additionally, it has a lower risk of gastrointestinal side effects compared to other NSAIDs, making it a safer option for long-term use .

Activité Biologique

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that serves primarily as a prodrug, which is metabolized in the body to its active form, the trans-alcohol metabolite (Trans-OH). This active metabolite exhibits significant biological activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This article explores the biological activity of loxoprofen's active metabolite, including its metabolism, pharmacological effects, and clinical implications.

Metabolism of Loxoprofen

Loxoprofen undergoes extensive metabolism in the liver, primarily through the action of carbonyl reductase, which converts it into its active trans-alcohol form. Additionally, hydroxylation and glucuronidation processes contribute to the formation of various metabolites. The key metabolic pathways include:

- Phase I Metabolism : Involves oxidation through cytochrome P450 enzymes (CYP), specifically CYP3A4 and CYP3A5, which produce hydroxylated metabolites (M3 and M4).

- Phase II Metabolism : Involves conjugation reactions mediated by UDP-glucuronosyltransferases (UGT), particularly UGT2B7, resulting in glucuronide metabolites (M5 and M6) from both loxoprofen and its alcohol metabolites .

Table 1: Key Metabolites of Loxoprofen

| Metabolite | Structure Type | Enzyme Involved | Activity Level |

|---|---|---|---|

| M1 | Trans-alcohol | Carbonyl reductase | Active |

| M2 | Cis-alcohol | Carbonyl reductase | Low activity |

| M3 | Hydroxylated | CYP3A4 | Moderate |

| M4 | Hydroxylated | CYP3A5 | Moderate |

| M5 | Glucuronide | UGT2B7 | Inactive |

| M6 | Glucuronide | UGT2B7 | Inactive |

The primary mechanism by which loxoprofen's active metabolite exerts its effects is through the inhibition of COX-1 and COX-2 enzymes. These enzymes are crucial for the synthesis of prostaglandins, which mediate pain, inflammation, and fever. By inhibiting these enzymes, loxoprofen reduces the levels of pro-inflammatory mediators:

- COX-1 : Involved in maintaining normal physiological functions such as gastric mucosa protection and platelet aggregation.

- COX-2 : Induced during inflammation and responsible for producing prostaglandins that promote pain and swelling.

This dual inhibition leads to an effective reduction in inflammatory responses and pain relief .

Clinical Efficacy and Safety

Recent studies have evaluated the efficacy and safety of loxoprofen sodium formulations in various patient populations. A notable observational study demonstrated that a loxoprofen sodium hydrogel patch provided significant relief from chronic inflammatory pain. After two weeks of treatment:

- 93.33% of patients reported effective pain relief.

- Only 3.33% experienced a recurrence after one month.

- Patient satisfaction reached 90% , indicating high acceptance of the treatment .

Table 2: Clinical Outcomes from Loxoprofen Hydrogel Patch Study

| Time Point | Effective Rate (%) | Recurrence Rate (%) |

|---|---|---|

| 1 Week | 53.45 | - |

| 2 Weeks | 93.33 | - |

| 1 Month | - | 3.33 |

Case Studies

Several case studies have highlighted the effectiveness of loxoprofen's active metabolite in managing pain associated with various conditions:

- Postoperative Pain Management : A study involving patients undergoing orthopedic surgery showed that those treated with loxoprofen experienced significantly lower pain scores compared to controls receiving placebo.

- Chronic Pain Conditions : Patients with chronic back pain reported substantial improvements in mobility and pain levels after a regimen including loxoprofen.

These findings underscore the active metabolite's role not only as an anti-inflammatory agent but also as an effective analgesic in clinical settings.

Propriétés

Numéro CAS |

83648-76-4 |

|---|---|

Formule moléculaire |

C15H20O3 |

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1 |

Clé InChI |

SHAHPWSYJFYMRX-GDLCADMTSA-N |

SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |

SMILES isomérique |

C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O |

SMILES canonique |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.